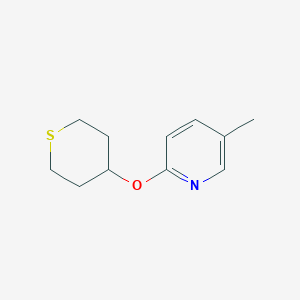

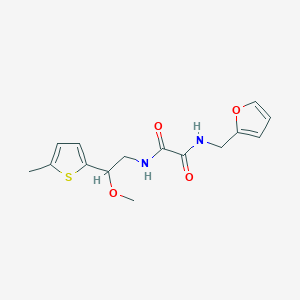

![molecular formula C12H22N2O3 B2572676 tert-Butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1638759-39-3](/img/structure/B2572676.png)

tert-Butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-Butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is an organic compound with the molecular formula C12H22N2O3 . It has a molecular weight of 242.32 . The compound is stored at 4°C and is in the form of an oil .

Synthesis Analysis

The synthesis of tert-Butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate can be achieved by using 4‑oxygenated piperidine‑1‑carboxylic acid tert-butyl ester as a raw material to first prepare 4‑vinylpiperidine‑1‑carboxylic acid tert-butyl ester, which then reacts with trichloroacetyl chloride .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O3/c1-11(2,3)17-10(15)14-5-4-12(8-14)6-9(13)7-16-12/h9H,4-8,13H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 348.0±42.0 °C and a predicted density of 1.15±0.1 g/cm3 . The predicted pKa value is 9.74±0.20 .Scientific Research Applications

Synthesis of N-heterocycles

Chiral sulfinamides, particularly enantiopure tert-butanesulfinamide, have emerged as significant chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. Their applications in asymmetric N-heterocycle synthesis via sulfinimines have provided access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are critical structural motifs in many natural products and therapeutically applicable compounds, highlighting the chemical's role in advancing synthetic organic chemistry and medicinal chemistry research (Philip et al., 2020).

Natural and Synthetic Analog Applications

More than 260 naturally occurring and 47 synthesized neo fatty (carboxylic) acids, neo alkanes, and their analogs and derivatives, which include tertiary butyl groups, demonstrate various biological activities. These metabolites are promising for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. Their applications extend to cosmetic, agronomic, and pharmaceutical industries, showcasing the chemical's broader relevance beyond basic chemical synthesis to tangible consumer and medical products (Dembitsky, 2006).

Decomposition of Environmental Pollutants

The study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor presents an innovative approach to addressing environmental pollution by MTBE, a common gasoline additive. This method demonstrates the feasibility of using radio frequency (RF) plasma reactors for the decomposition and conversion of MTBE into less harmful substances. Such applications highlight the potential of tert-butyl based compounds in environmental remediation technologies (Hsieh et al., 2011).

Safety and Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . The signal word for this compound is “Danger” and it has hazard statements H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

tert-butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-4-12(5-7-14)9(13)8-16-12/h9H,4-8,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUISZMJRDRIHBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C(CO2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2572593.png)

![1-(2-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2572594.png)

![2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2572597.png)

![Methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoline-5-carboxylate](/img/structure/B2572599.png)

![3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572603.png)

![3-Chloro-2-{[5-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2572604.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2572611.png)

![2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2572613.png)

![2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol](/img/structure/B2572616.png)